M2e, human
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Overview
Description
M2e, human, is a peptide that encompasses the 23 extracellular residues of the third integral membrane protein of influenza A virus. This peptide is highly conserved across all strains of influenza A, making it a promising candidate for a universal influenza vaccine . The compound has a molecular weight of 2624.84 and a chemical formula of C107H170N32O41S2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
M2e, human, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups .
Industrial Production Methods
Industrial production of this compound, involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
M2e, human, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation due to the presence of cysteine residues .
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-Diisopropylethylamine).
Disulfide Bond Formation: Oxidizing agents such as iodine or air oxidation.
Major Products Formed
The major product formed from these reactions is the this compound, peptide itself, which can be further modified or conjugated to other molecules for vaccine development .
Scientific Research Applications
M2e, human, has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Serves as a tool for studying the immune response to conserved viral epitopes.
Medicine: A key component in the development of universal influenza vaccines.
Industry: Utilized in the production of peptide-based vaccines and diagnostic tools.
Mechanism of Action
M2e, human, exerts its effects by inducing an immune response against the conserved extracellular domain of the influenza A virus M2 protein. The immune response is primarily mediated by IgG antibodies that recognize and bind to the M2e epitope, facilitating the clearance of the virus by immune cells . The mechanism involves Fcγ receptor-mediated effector functions, including antibody-dependent cellular cytotoxicity and phagocytosis .
Comparison with Similar Compounds
Similar Compounds
Hemagglutinin (HA) Peptides: Target the hemagglutinin protein of influenza viruses.
Neuraminidase (NA) Peptides: Target the neuraminidase protein of influenza viruses.
Nucleoprotein (NP) Peptides: Target the nucleoprotein of influenza viruses.
Uniqueness
M2e, human, is unique due to its high conservation across all influenza A strains, making it an ideal candidate for a universal vaccine. Unlike HA and NA peptides, which require frequent updates due to antigenic drift, M2e remains relatively unchanged, providing broad and long-lasting protection .
Properties
Molecular Formula |
C107H170N32O41S2 |
---|---|
Molecular Weight |
2624.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C107H170N32O41S2/c1-11-48(8)81(136-100(174)71-21-16-30-139(71)104(178)83(50(10)144)138-90(164)59(24-27-77(152)153)123-101(175)80(47(6)7)135-89(163)58(23-26-76(150)151)124-103(177)82(49(9)143)137-95(169)61(32-46(4)5)126-91(165)60(31-45(2)3)125-84(158)53(108)40-140)102(176)122-56(20-15-29-116-107(113)114)86(160)128-63(34-72(109)145)92(166)121-57(22-25-75(148)149)88(162)127-62(33-51-38-117-54-18-13-12-17-52(51)54)85(159)118-39-74(147)119-69(43-181)98(172)120-55(19-14-28-115-106(111)112)87(161)134-70(44-182)99(173)129-64(35-73(110)146)93(167)130-65(36-78(154)155)94(168)132-68(42-142)97(171)133-67(41-141)96(170)131-66(105(179)180)37-79(156)157/h12-13,17-18,38,45-50,53,55-71,80-83,117,140-144,181-182H,11,14-16,19-37,39-44,108H2,1-10H3,(H2,109,145)(H2,110,146)(H,118,159)(H,119,147)(H,120,172)(H,121,166)(H,122,176)(H,123,175)(H,124,177)(H,125,158)(H,126,165)(H,127,162)(H,128,160)(H,129,173)(H,130,167)(H,131,170)(H,132,168)(H,133,171)(H,134,161)(H,135,163)(H,136,174)(H,137,169)(H,138,164)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,179,180)(H4,111,112,115)(H4,113,114,116)/t48-,49+,50+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |
InChI Key |
RTQXWAJLBWSLHM-MCSFJBBVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
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